molecular formula C9H7BrN2O B11720674 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B11720674
M. Wt: 239.07 g/mol
InChI Key: DHYAKCGFSLFXTR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with a nitrile oxide, followed by bromination. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield 3-(Aminomethyl)-5-phenyl-1,2,4-oxadiazole, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(Methyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(Bromomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl and methyl analogs. This reactivity can be leveraged in various synthetic applications to create more complex and functionalized molecules .

Properties

IUPAC Name

3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAKCGFSLFXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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